molecular formula C9H8ClFO2 B8374459 2-(2-Chloro-6-fluorophenyl)-1,3-dioxolane

2-(2-Chloro-6-fluorophenyl)-1,3-dioxolane

Cat. No.: B8374459
M. Wt: 202.61 g/mol
InChI Key: PKFFELXNHLJSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-6-fluorophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H8ClFO2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2

InChI Key

PKFFELXNHLJSRN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=CC=C2Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-6-fluorobenzaldehyde (100 g), ethylene glycol (192 g) and p-toluenesulphonic acid (17 g) were dissolved in toluene and heated under reflux for four days using a Dean and Stark adapter to collect the water. After cooling the mixture was washed with water, dried (anhydrous magnesium sulphate) and filtered. The filtrate was evaporated to dryness yielding 2-(2-chloro-6-fluorophenyl)-1,3-dioxolane (149 g) as an orange oil, NMR (CDCl3) 4.05(m,2H), 4.3(m,2H), 6.35(s, 1H), 7.2(m,3H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
192 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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